Methyl 3-(azetidin-1-yl)propanoate
Overview
Description
Methyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Scientific Research Applications
Methyl 3-(azetidin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers and materials with unique properties.
Mechanism of Action
Target of Action
Compounds like Methyl 3-(azetidin-1-yl)propanoate, which contain an azetidine ring, are often used in drug discovery due to their ability to mimic the structure of peptides. They can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical Pathways
The affected pathways would also depend on the specific target. If the target is part of a signaling pathway, the compound’s interaction with the target could lead to changes in cell signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of the ester group in this compound might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the stability of the ester group in this compound might be affected by pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-1-yl)propanoate typically involves the reaction of azetidine with methyl acrylate under specific conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(azetidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted azetidine derivatives.
Comparison with Similar Compounds
- Methyl 3-(azetidin-3-yl)propanoate hydrochloride
- Methyl 2-(azetidin-1-yl)acetate
- Ethyl 3-(azetidin-1-yl)propanoate
Comparison: Methyl 3-(azetidin-1-yl)propanoate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the position of the ester group can influence the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Properties
IUPAC Name |
methyl 3-(azetidin-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELIYPIRSMXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310257 | |
Record name | methyl 3-azetidin-1-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502144-09-4 | |
Record name | methyl 3-azetidin-1-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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